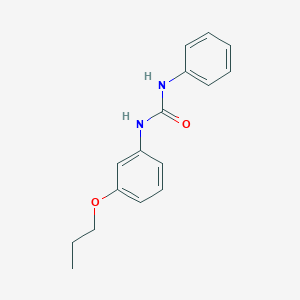
N-phenyl-N'-(3-propoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N'-(3-propoxyphenyl)urea, also known as propoxur, is a carbamate insecticide that is widely used in agriculture and household settings. It is a white crystalline solid with a molecular weight of 209.25 g/mol and a melting point of 142-143°C. Propoxur is known for its effectiveness against a wide range of pests, including cockroaches, mosquitoes, and flies. In
Wirkmechanismus
Propoxur works by inhibiting acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, N-phenyl-N'-(3-propoxyphenyl)urea causes an accumulation of acetylcholine, a neurotransmitter, in the nervous system, leading to overstimulation of the nerves and ultimately paralysis of the target pest.
Biochemical and Physiological Effects:
Propoxur has been shown to have a range of biochemical and physiological effects on insects. It has been shown to disrupt the normal functioning of the nervous system, leading to paralysis and death. It has also been shown to interfere with the metabolism of insects, leading to a reduction in energy production and an increase in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Propoxur has several advantages as an insecticide for laboratory experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. It is also effective against a wide range of pests, making it useful for a variety of experiments. However, N-phenyl-N'-(3-propoxyphenyl)urea also has several limitations. Its toxicity to humans and other non-target organisms can make it difficult to work with, and its effectiveness can be reduced by the development of resistance in target pests.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to N-phenyl-N'-(3-propoxyphenyl)urea. One area of interest is the development of new formulations or delivery methods that can increase the effectiveness of N-phenyl-N'-(3-propoxyphenyl)urea while reducing its toxicity to non-target organisms. Another area of interest is the investigation of the potential health effects of N-phenyl-N'-(3-propoxyphenyl)urea exposure in humans, particularly in occupational settings. Finally, there is a need for continued research into the mechanisms of insecticide resistance, in order to develop new strategies for controlling pests.
Synthesemethoden
Propoxur can be synthesized by reacting phenyl isocyanate with 3-propoxyaniline in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of a urea intermediate, which is then converted to N-phenyl-N'-(3-propoxyphenyl)urea by the addition of phosgene.
Wissenschaftliche Forschungsanwendungen
Propoxur has been extensively studied for its insecticidal properties and has been used in a variety of scientific research applications. It has been used to study the effects of insecticides on the nervous system, as well as to investigate the mechanisms of insecticide resistance. Propoxur has also been used as a model compound for studying the metabolism and toxicity of carbamate insecticides.
Eigenschaften
Produktname |
N-phenyl-N'-(3-propoxyphenyl)urea |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
1-phenyl-3-(3-propoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
VDLMAJBCZDPUSW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)

![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide](/img/structure/B266979.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)
![3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B266981.png)
![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)
![N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266983.png)
![2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B266984.png)
![N-butyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266990.png)
![4-[(3-phenylpropanoyl)amino]-N-propylbenzamide](/img/structure/B266991.png)
![N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide](/img/structure/B266994.png)
![2-bromo-N-{3-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B266996.png)
![N-(sec-butyl)-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B266998.png)